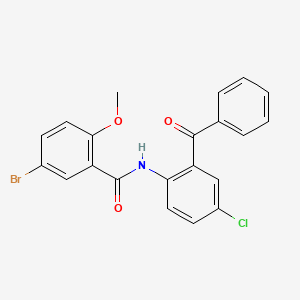
N-(2-benzoyl-4-chlorophenyl)-5-bromo-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-5-bromo-2-methoxybenzamide, also known as BCI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-5-bromo-2-methoxybenzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and viral replication. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and differentiation. This compound has also been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. This compound has also been shown to modulate the immune system by inhibiting the production of certain cytokines (proteins that regulate immune responses).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-5-bromo-2-methoxybenzamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(2-benzoyl-4-chlorophenyl)-5-bromo-2-methoxybenzamide. One of the directions is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to study the mechanism of action of this compound in more detail, which can provide insights into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for this compound can improve its availability and reduce its cost.
Synthesemethoden
The synthesis of N-(2-benzoyl-4-chlorophenyl)-5-bromo-2-methoxybenzamide has been reported using different methods. One of the most commonly used methods involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. This intermediate is then reacted with 2-benzoyl-4-chloroaniline to form this compound. Other methods involve the use of different reagents and solvents to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-5-bromo-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been reported to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It also has the potential to inhibit the replication of the hepatitis C virus and the dengue virus.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-5-bromo-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c1-27-19-10-7-14(22)11-17(19)21(26)24-18-9-8-15(23)12-16(18)20(25)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSCQIUFOMRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4999906.png)
![1-(2-methylphenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B4999913.png)

![1-(4-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999925.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B4999930.png)
![N,N'-bis[4-(acetylamino)phenyl]terephthalamide](/img/structure/B4999946.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4999961.png)
![[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B4999971.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4999985.png)
![2-(3-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4999992.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4999998.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5000005.png)